4-(3-bromo-5-ethoxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
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Overview
Description
4-(3-bromo-5-ethoxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a bromine atom, ethoxy group, and methoxy group attached to a phenyl ring, as well as a dihydrobenzoquinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-bromo-5-ethoxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Etherification: The ethoxy and methoxy groups are introduced via nucleophilic substitution reactions, where ethyl and methyl alcohols react with the corresponding halogenated intermediates.
Cyclization: The formation of the dihydrobenzoquinolinone core is accomplished through intramolecular cyclization reactions, often catalyzed by acids or bases under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale manufacturing. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-bromo-5-ethoxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with higher oxidation states.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms, such as dihydroquinolines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products Formed
Oxidation: Quinoline derivatives with ketone or carboxylic acid functionalities.
Reduction: Dihydroquinoline derivatives.
Substitution: Functionalized quinoline derivatives with various substituents replacing the bromine atom.
Scientific Research Applications
4-(3-bromo-5-ethoxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(3-bromo-5-ethoxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Acting as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-3-methoxyphenol
- 3-bromo-4-ethoxy-5-methoxybenzonitrile
- 4-bromomethylbenzaldehyde
Uniqueness
4-(3-bromo-5-ethoxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is unique due to its specific combination of functional groups and the dihydrobenzoquinolinone core
Properties
IUPAC Name |
4-(3-bromo-5-ethoxy-4-methoxyphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrNO3/c1-3-27-19-11-14(10-18(23)22(19)26-2)17-12-20(25)24-21-15-7-5-4-6-13(15)8-9-16(17)21/h4-11,17H,3,12H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFQUXYQGATNJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2CC(=O)NC3=C2C=CC4=CC=CC=C43)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30387497 |
Source
|
Record name | AC1MFB2R | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30387497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6238-51-3 |
Source
|
Record name | AC1MFB2R | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30387497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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